molecular formula C11H8BrN5O2 B3843100 5-bromo-N-[(E)-(2-nitrophenyl)methylideneamino]pyrimidin-2-amine

5-bromo-N-[(E)-(2-nitrophenyl)methylideneamino]pyrimidin-2-amine

Cat. No.: B3843100
M. Wt: 322.12 g/mol
InChI Key: GUAWDLPEKZQPMC-PJQLUOCWSA-N
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Description

5-Bromo-N-[(E)-(2-nitrophenyl)methylideneamino]pyrimidin-2-amine is a complex organic compound that features a bromine atom, a nitrophenyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(E)-(2-nitrophenyl)methylideneamino]pyrimidin-2-amine typically involves the condensation of 5-bromo-2-aminopyrimidine with 2-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[(E)-(2-nitrophenyl)methylideneamino]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, with catalysts like palladium or copper.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Condensation: Aldehydes or ketones with bases like sodium hydroxide or potassium carbonate.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: 5-amino-N-[(E)-(2-nitrophenyl)methylideneamino]pyrimidin-2-amine.

    Condensation: Various Schiff bases or imines depending on the reactants used.

Scientific Research Applications

5-Bromo-N-[(E)-(2-nitrophenyl)methylideneamino]pyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action for 5-bromo-N-[(E)-(2-nitrophenyl)methylideneamino]pyrimidin-2-amine largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer processes, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-[(E)-(2-nitrophenyl)methylideneamino]pyrimidin-2-amine is unique due to the combination of its bromine, nitrophenyl, and pyrimidine moieties, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

5-bromo-N-[(E)-(2-nitrophenyl)methylideneamino]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN5O2/c12-9-6-13-11(14-7-9)16-15-5-8-3-1-2-4-10(8)17(18)19/h1-7H,(H,13,14,16)/b15-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAWDLPEKZQPMC-PJQLUOCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NC=C(C=N2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NC=C(C=N2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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